1H-1,2,3-Triazole

Description

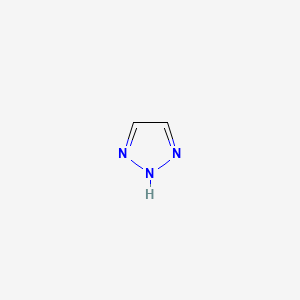

Structure

3D Structure

Properties

IUPAC Name |

2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENRTYMTSOGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870495 | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-35-7, 288-36-8, 37306-44-8 | |

| Record name | 2H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diazapyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,3-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1h 1,2,3 Triazole Derivatives

Click Chemistry Approaches to 1H-1,2,3-Triazole Synthesis

Click chemistry, a concept introduced by K. B. Sharpless in 2001, emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The CuAAC reaction is a prime example of a click reaction, offering a significant improvement over the traditional Huisgen 1,3-dipolar cycloaddition of azides and alkynes, which requires high temperatures and often results in a mixture of regioisomers. organic-chemistry.orgwikipedia.orgnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne provides a direct and highly efficient route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgacs.org This transformation is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and exceptional regioselectivity. organic-chemistry.orgnih.gov The reaction's success has propelled its use in diverse areas such as medicinal chemistry, materials science, and bioconjugation. nih.govnih.gov

A key feature of the CuAAC reaction is its exquisite regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This is in stark contrast to the thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The copper catalyst plays a crucial role in directing the reaction pathway to favor the formation of the 1,4-isomer. nih.gov While CuAAC is the standard for obtaining 1,4-disubstituted triazoles, alternative catalytic systems, such as those based on ruthenium, have been developed to selectively produce 1,5-disubstituted triazoles (RuAAC). organic-chemistry.orgnih.govmdpi.com

The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the reaction is not a concerted cycloaddition but proceeds through a stepwise process involving copper(I) acetylide intermediates. nih.gov The catalytic cycle is thought to begin with the formation of a copper(I) acetylide from a terminal alkyne. wikipedia.orgnih.gov This is followed by coordination of the azide to the copper center. nih.govuio.no

Computational and experimental studies have provided detailed insights into the subsequent steps. While initial proposals suggested a monometallic mechanism, there is growing evidence supporting a dinuclear copper mechanism, where two copper centers cooperate to facilitate the cycloaddition. acs.orguio.nobeilstein-journals.org In this model, one copper atom binds the acetylide while the other activates the azide. wikipedia.org The reaction proceeds through the formation of a six-membered copper-containing intermediate, which then undergoes reductive elimination to form the triazole ring and regenerate the catalyst. acs.orguio.no The exact nature of the catalytically active species and the role of various ligands and reaction conditions continue to be areas of active research. beilstein-journals.org

Ligands play a critical role in the CuAAC reaction by stabilizing the copper(I) oxidation state, enhancing catalytic activity, and influencing reaction kinetics. mdpi.comnih.gov A variety of ligands have been developed and employed in CuAAC, with nitrogen-based ligands being particularly common. beilstein-journals.org Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are widely used to protect the copper catalyst from oxidation and disproportionation, especially in aqueous and biological media. nih.govgoogle.com

The choice of ligand can significantly impact the reaction rate and efficiency. nih.govrsc.org For instance, the use of amine ligands like triethylamine (B128534) can serve a dual role as both a ligand and a base. beilstein-journals.org The development of new ligands, including N-heterocyclic carbenes (NHCs) and functionalized polynuclear complexes, continues to expand the scope and applicability of CuAAC, allowing for reactions with sterically hindered substrates and at very low catalyst loadings. organic-chemistry.orgacs.orgcsic.es The electronic and steric properties of the ligand, as well as the counter-ion of the copper salt, can all influence the reaction outcome. rsc.org

Table 1: Examples of Ligands Used in CuAAC and Their Effects

| Ligand | Copper Source | Solvent | Key Observations | Reference(s) |

|---|---|---|---|---|

| Tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA) | Cu(II) salt/Ascorbate (B8700270) | Aqueous | Protects biomolecules from oxidation, accelerates reaction. | nih.gov |

| N,N-dimethylethylenediamine (DMEAD) | CuI | 1ChCl/2Gly | Acts as a co-catalyst, improving reaction efficiency. | mdpi.com |

| (DHQD)₂PHAL | CuI | Water | Essential for catalytic activity; reaction inhibited in its absence. | mdpi.com |

| Triethylamine | Cu(I) precursors | Organic/Aqueous | Fulfills a dual role as a base and a ligand. | beilstein-journals.org |

| N-heterocyclic carbene (NHC) | CuCl | Not specified | Effective for sterically hindered azides and alkynes. | organic-chemistry.org |

| Functionalized NHC-based polynuclear catalyst | CuBr | Neat | High activity at low catalyst loading, quantitative yields in minutes. | acs.orgcsic.es |

The CuAAC reaction is notable for its compatibility with a wide range of solvents, including aqueous media. organic-chemistry.org This has been a significant factor in its widespread adoption, particularly for bioconjugation applications. nih.gov While common organic solvents like dichloromethane, acetonitrile, and THF are frequently used, there has been a growing emphasis on employing more environmentally benign "green" solvents. acs.orgrsc.org

Water is an effective solvent for many CuAAC reactions, and its use can be beneficial for both reaction efficiency and sustainability. mdpi.combohrium.com Other green solvents that have been successfully utilized include glycerol, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES). mdpi.comrsc.orgconsensus.app These alternative solvents can offer advantages such as improved catalyst recycling and, in some cases, enhanced reaction rates and selectivities compared to conventional volatile organic solvents. mdpi.com The choice of solvent can influence the solubility of reactants and the stability and activity of the copper catalyst. mdpi.comacs.org

Table 2: Comparison of Different Solvent Systems for CuAAC

| Solvent System | Catalyst | Temperature | Typical Yields | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Water | CuI/(DHQD)₂PHAL | Not specified | 82-92% | Beneficial effect on catalytic activity compared to organic solvents. | mdpi.com |

| Glycerol | CuI | Not specified | Good to excellent | Sustainable, allows for catalyst recycling. | mdpi.comconsensus.app |

| Deep Eutectic Solvents (e.g., 1ChCl/2Gly) | CuI/DMEAD | Not specified | High | Sustainable, can enhance catalytic activity. | mdpi.comrsc.org |

| Polyethylene Glycol (PEG) | CuSO₄·5H₂O/ascorbic acid | 100-120 °C | Not specified | Acts as a stabilizer for copper nanoparticles. | mdpi.com |

| Dichloromethane or Acetonitrile | (2-aminoarenethiolato)copper(I) complex | Room Temperature | ~91% | Homogeneous catalysis in organic media. | beilstein-journals.org |

| Neat (solvent-free) | [CuBr(PPh₃)₃] | Not specified | Full conversion | Heterogeneous catalysis, decreased catalyst loading possible. | beilstein-journals.org |

The high efficiency and reliability of the CuAAC reaction make it suitable for large-scale synthesis. researchgate.net The development of robust and recyclable catalytic systems is a key consideration for industrial applications. nih.govresearchgate.net Heterogeneous catalysts, such as copper nanoparticles or copper complexes supported on solid matrices like polymers or metal-organic frameworks (MOFs), are particularly attractive for large-scale processes due to their ease of separation from the reaction mixture and potential for reuse. nih.govresearchgate.netmdpi.com

For example, a nanomagnetic copper(II) composite has been developed as an eco-friendly and recoverable catalyst for the three-component click reaction of an alkyl halide, sodium azide, and a terminal alkyne, demonstrating high efficiency and stability. researchgate.net The ability to perform the reaction under mild conditions, often in water or other green solvents, further enhances its appeal for large-scale applications by reducing waste and improving safety. consensus.appresearchgate.net The development of continuous flow processes for CuAAC is also an active area of research, offering potential advantages in terms of scalability, safety, and process control.

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the generation of 1,2,3-triazole libraries, facilitating purification and high-throughput applications. A common strategy involves the 1,3-dipolar cycloaddition of polymer-bound azides with various alkynes. researchgate.net In this approach, a polymer-bound halide is converted to the corresponding azide, which then reacts with an alkyne to form the polymer-bound triazole. The desired triazole product is subsequently cleaved from the solid support, often using an acid such as trifluoroacetic acid. researchgate.net

A notable example is the traceless synthesis of 1,2,3-triazoles using a 2-methoxy-substituted resin, specifically polymer-bound 4-hydroxy-2-methoxybenzyl alcohol. researchgate.net Another variation utilizes the bromo-Wang resin (4-(bromomethyl)phenoxymethyl polystyrene) to produce 4-hydroxybenzyl-substituted 1,2,3-triazoles. researchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully adapted for solid-phase synthesis. Meldal and coworkers demonstrated a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid support. thieme-connect.de This method proved effective for a range of azides, including primary, secondary, and tertiary alkyl azides, as well as aryl and sugar azides, consistently yielding 1,4-disubstituted 1,2,3-triazoles within peptide backbones or side chains with over 95% conversion. thieme-connect.de

Engholm and colleagues developed a solid-phase adaptation of the ruthenium-catalyzed azide–alkyne cycloaddition (RuAAC). In this method, a resin-bound alkyne reacts with an azide in the presence of a Cp*RuCl(COD) catalyst at room temperature. tandfonline.com This approach allows for the highly regioselective cycloaddition of both internal and terminal alkynes under mild conditions and facilitates the cleavage of the resulting peptide complex from the resin with side chains still protected. tandfonline.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as a crucial synthetic tool, complementing the more established copper-catalyzed methods by providing access to different regioisomers. acs.org

A key feature of the RuAAC reaction is its high regioselectivity for the formation of 1,5-disubstituted 1,2,3-triazoles when terminal alkynes are used. acs.orgorganic-chemistry.org This is in direct contrast to the CuAAC reaction, which exclusively produces 1,4-disubstituted regioisomers. organic-chemistry.orgorganic-chemistry.org The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgacs.org In this intermediate, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, ultimately leading to the 1,5-disubstituted product after reductive elimination. organic-chemistry.orgacs.org

Furthermore, RuAAC is not limited to terminal alkynes; it can also be employed with internal alkynes to synthesize fully substituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.org The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents. nih.gov For instance, electron-withdrawing groups like those in ynones and propiolic esters tend to direct substitution to the C-4 position of the triazole ring. nih.gov Conversely, hydrogen-bond-donating groups such as alcohols and amines in the propargylic position of the alkyne direct that substituent to the C-5 position, likely through hydrogen bonding with a chloride ligand on the ruthenium catalyst. nih.gov

Several ruthenium(II) complexes have been identified as effective catalysts for RuAAC. The most commonly used catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(COD)]. acs.orgorganic-chemistry.org These catalysts are effective for the reaction of primary and secondary azides with a wide array of terminal and internal alkynes. organic-chemistry.org

A typical RuAAC procedure involves reacting an alkyne with an organic azide in a non-protic solvent like benzene, toluene (B28343), tetrahydrofuran (B95107) (THF), or dioxane, with 1 to 5 mol% of the ruthenium catalyst. acs.orgcore.ac.uk While heating can accelerate the reaction, the highly reactive [Cp*RuCl(COD)] catalyst allows for efficient reactions at ambient temperatures. acs.orgcore.ac.uk Protic solvents are generally unsuitable as they lead to low yields. acs.org

The choice of catalyst and reaction conditions can be tailored to the specific substrates. For example, the [Cp*RuCl(COD)] catalyst is particularly well-suited for reactions with internal alkynes at room temperature. core.ac.uk

| Catalyst | Typical Substrates | Key Features |

| [CpRuCl(PPh₃)₂] | Primary and secondary azides, terminal and internal alkynes | Robust and widely used. |

| [CpRuCl(COD)] | Primary and secondary azides, terminal and internal alkynes | Highly reactive, allowing for reactions at ambient temperature. |

Regioselectivity in RuAAC (1,5-disubstituted triazoles)

Other Metal-Catalyzed Azide-Alkyne Cycloadditions (MAAC)

While copper and ruthenium catalysts are the most prominent, other metals have also been explored for their potential to catalyze azide-alkyne cycloadditions.

Palladium catalysts have been utilized in the synthesis of 1,2,3-triazoles, often in the context of C-H functionalization of pre-formed triazole rings to create more complex, fully substituted derivatives. nih.gov For instance, palladium(II) acetate (B1210297), in conjunction with triphenylphosphine, can catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles. nih.gov

In a different approach, a one-pot synthesis of 4-aryl-1H-1,2,3-triazoles has been developed from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide using a catalytic system of tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and Xantphos. organic-chemistry.org Bimetallic relay catalysis, combining copper and palladium, has also been reported for the synthesis of fully decorated tricyclic triazoles through a cascade process involving azide-alkyne cycloaddition, C(sp²)-H functionalization, and isocyanide insertion. rsc.orgnih.gov

Zinc has emerged as an inexpensive and environmentally friendly catalyst for azide-alkyne cycloadditions. Zinc-mediated reactions can regioselectively produce 1,5-substituted 1,2,3-triazoles at room temperature from a broad range of azides and terminal alkynes. acs.org Density functional theory (DFT) calculations suggest that this reaction proceeds through a concerted five-membered-ring transition state. researchgate.net

Furthermore, zinc acetate [Zn(OAc)₂] has been used as a catalyst in water for the synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and 1,4,5-trisubstituted-1,2,3-triazoles from internal alkynes. researchgate.netrsc.org This method is noted to be highly sensitive to steric hindrance in the alkyne substrate. rsc.org The use of CTAB-stabilized zinc oxide (ZnO) nanorods has also been reported as a robust and reusable catalyst for generating 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles. researchgate.net

| Catalyst | Regioselectivity | Key Features |

| Zinc salts | 1,5-disubstituted (with certain methods) or 1,4-disubstituted | Inexpensive, environmentally friendly, can be performed in water. acs.orgrsc.org |

Palladium-Catalyzed Reactions

Metal-Free Click Chemistry

To circumvent the potential toxicity of metal catalysts, particularly in biological applications, metal-free click chemistry approaches have been developed. These methods rely on intrinsic reactivity rather than catalytic activation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent metal-free click reaction that utilizes the high ring strain of cyclooctyne (B158145) derivatives to accelerate the cycloaddition with azides. numberanalytics.com The reaction proceeds through a concerted [3+2] Huisgen 1,3-dipolar cycloaddition mechanism, where the release of ring strain provides the thermodynamic driving force. wikipedia.orgthieme-connect.de This allows the reaction to occur efficiently under physiological conditions without the need for a catalyst. numberanalytics.com

The reactivity in SPAAC can be tuned by modifying the structure of the cyclooctyne. For example, the introduction of electron-withdrawing fluorine atoms, as in difluorooctyne (DIFO), enhances the reactivity by destabilizing the alkyne. wikipedia.org Other widely used cyclooctyne derivatives include dibenzylcyclooctyne (DIBO or DBCO) and biarylazacyclooctynone (BARAC). wikipedia.org The reaction rate is also influenced by the electronic properties of the azide, with electron-deficient aryl azides exhibiting higher reactivity through an inverse-electron-demand pathway. thieme-connect.de SPAAC has found widespread use in bioconjugation, allowing for the labeling of biomolecules in living cells and tissues without causing toxicity. wikipedia.org

Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Reactions

Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reactions represent another class of fast bioorthogonal reactions. thieme-connect.de While typically involving the reaction of 1,2,4,5-tetrazines with strained alkenes or alkynes, recent developments have explored the use of 1,2,4-triazines. nih.govrsc.org These reactions proceed via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction. rsc.org The high reaction rates are driven by the relief of strain in the dienophile and the favorable frontier molecular orbital interactions of an electron-rich dienophile with an electron-poor diene. rsc.org The synthesis of 1,2,3-triazoles through this method is less direct than SPAAC but represents an evolving area of metal-free click chemistry. thieme-connect.de

Non-Click Chemistry Synthetic Routes to 1H-1,2,3-Triazoles

Beyond click chemistry, several other synthetic strategies have been developed for the construction of the this compound ring system.

Multi-Component Reactions (MCRs) for this compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. mdpi.comnih.gov Several MCRs have been designed for the synthesis of 1,2,3-triazoles.

A common MCR strategy involves the in situ generation of an organic azide from an organohalide and sodium azide, which then reacts with a terminal alkyne in the presence of a copper catalyst. mdpi.com This three-component reaction provides a streamlined synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com More complex, four-component reactions have also been reported, for instance, the reaction of O-Boc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst to form fully substituted 1,2,3-triazoles. acs.org MCRs have also been combined with other named reactions, such as the Biginelli reaction, to create hybrid molecules containing both a triazole and a dihydropyrimidinone ring system. mdpi.com Furthermore, sequential MCR-intramolecular azide-alkyne cycloaddition (IAAC) strategies have been developed to construct fused 1,2,3-triazole scaffolds. nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for the synthesis of 1,2,3-triazoles. rsc.org These methods often proceed through different mechanisms than traditional click chemistry.

One approach involves the organocatalytic 1,3-dipolar cycloaddition of activated alkenes, such as α,β-unsaturated ketones or esters, with azides. rsc.orgresearchgate.net Secondary amines can catalyze the reaction of allyl ketones with azides through an enamine intermediate. researchgate.net Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction of α,β-unsaturated esters with azides to yield 1,4-disubstituted 1,2,3-triazoles. acs.org Enolate-mediated organocatalytic [3+2] cycloadditions of activated carbonyl compounds with aryl azides have also been developed for the synthesis of both 1,4,5-trisubstituted and 1,4-disubstituted 1,2,3-triazoles. acs.org Another strategy involves an organocatalyzed coupling of a formyl group with a phosphonium (B103445) salt to generate an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with an azide. organic-chemistry.org These organocatalytic methods offer advantages such as high regioselectivity, broad substrate scope, and environmentally benign reaction conditions. rsc.org

Table 2: Comparison of Metal-Free and Non-Click Synthetic Routes

| Methodology | Key Principle | Advantages | Typical Products |

|---|---|---|---|

| SPAAC | Ring strain relief in cyclooctynes. | Metal-free, bioorthogonal, fast kinetics. numberanalytics.com | 1,4- and 1,5-disubstituted triazoles. thieme-connect.de |

| SPIEDAC | Inverse electron-demand Diels-Alder reaction. | Very fast bioorthogonal reaction. thieme-connect.denih.gov | Products derived from subsequent reactions of cycloadducts. rsc.org |

| MCRs | One-pot combination of ≥3 components. | High efficiency, atom economy, molecular diversity. mdpi.comnih.gov | Substituted and fused 1,2,3-triazoles. acs.orgnih.gov |

| Organocatalysis | Catalysis by small organic molecules. | Metal-free, high regioselectivity, mild conditions. rsc.org | Substituted 1,2,3-triazoles. researchgate.netacs.org |

Synthesis from α-Ketoacetals and Amines

A notable metal- and azide-free method allows for the synthesis of 1,4-disubstituted 1,2,3-triazoles through a one-pot, two-step reaction involving α-ketoacetals and amines. thieme-connect.comorganic-chemistry.org This approach is distinguished by its avoidance of metals, azides, or oxidants, which addresses safety concerns and reduces waste. organic-chemistry.orgnih.gov The methodology demonstrates high functional-group tolerance, accommodating heterocycles, esters, nitriles, and carbamates. thieme-connect.comorganic-chemistry.org The reaction proceeds by coupling α-ketoacetals, tosyl hydrazide, and a primary amine. nih.gov This method is versatile, enabling the preparation of 4-, 1,4-, 1,5-, and 1,4,5-substituted triazoles in high yields. nih.gov By replacing base-sensitive α,α-dichloro ketones with more stable α-ketoacetals, this technique expands the substrate scope and generally improves yields, which can range from 45–91%. organic-chemistry.org

Reaction Conditions: A typical procedure involves adding tosyl hydrazide to a solution of an α-ketoacetal (like 1,1-dimethoxypropan-2-one) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) and stirring at room temperature. thieme-connect.com Subsequently, an amine is added, and the mixture is heated to around 80°C. thieme-connect.com

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles from α-Ketoacetals and Amines

| Starting Materials | Product | Yield | Reference |

|---|---|---|---|

| 1,1-dimethoxypropan-2-one, TsNHNH₂, Methyl 4-aminobenzoate | Methyl 4-(4-methyl-1H-1,2,3-triazol-1-yl)benzoate | 55% | thieme-connect.com |

| Ester 5, Diamine 6, TsNHNH₂ | Methyl 3-{1-[6-chloro-4-(isopropylamino)pyridin-3-yl]-1H-1,2,3-triazol-4-yl}propanoate | 55% | thieme-connect.com |

Synthesis from Nitroolefins and Sodium Azide

The reaction between nitroolefins and sodium azide provides a pathway to synthesize 4-aryl-NH-1,2,3-triazoles. organic-chemistry.orgiosrjournals.org The presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or Amberlyst-15, is crucial for this 1,3-dipolar cycloaddition. organic-chemistry.orgiosrjournals.org This method is valued for its high efficiency and the rapid production of valuable triazole compounds in high yields. organic-chemistry.org The use of Amberlyst-15, a recyclable ion exchange resin, offers a greener alternative, as it can be reused multiple times without significant loss of activity. organic-chemistry.org

Depending on the catalyst and reaction conditions, this pathway can be directed to produce different isomers. For instance, cerium(III) trifluoromethanesulfonate (B1224126) (Ce(OTf)₃) catalyzes the [3+2] cycloaddition to selectively yield 1,5-disubstituted 1,2,3-triazoles. iosrjournals.org Conversely, copper-catalyzed reactions can lead to 1,4,5-trisubstituted 1,2,3-triazoles containing a nitro group. frontiersin.orgnih.gov

Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a catalyst. researchgate.net For the synthesis of 4-NO₂-1,5-trisubstituted-1,2,3-triazoles, the reaction can be heated to 110°C. frontiersin.orgnih.gov

Table 2: Catalyst Influence on Triazole Isomers from Nitroolefins

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| p-TsOH | Nitroolefins, NaN₃ | 4-Aryl-NH-1,2,3-triazoles | iosrjournals.org |

| Amberlyst-15 | Nitroolefins, NaN₃ | N-unsubstituted 4-aryl-1,2,3-triazoles | organic-chemistry.org |

| Ce(OTf)₃ | Organic azides, Nitroolefins | 1,5-Disubstituted 1,2,3-triazoles | iosrjournals.org |

| Copper Catalyst | Organic azides, Nitroolefins | 4-NO₂-1,5-trisubstituted 1,2,3-triazoles | frontiersin.orgnih.gov |

Synthesis from Alkenyl Halides and Sodium Azide

A novel synthetic route to 1H-1,2,3-triazoles involves a palladium-catalyzed reaction of alkenyl halides with sodium azide. organic-chemistry.orgorganic-chemistry.org This method represents a distinct reactivity pattern in palladium chemistry. organic-chemistry.org The reaction's success is highly dependent on the choice of ligand, with bidentate ligands having large bite angles, such as Xantphos and dpephos, proving to be particularly effective. organic-chemistry.org The process is typically conducted in solvents like dioxane or dimethyl sulfoxide (DMSO). iosrjournals.orgresearchgate.net This approach demonstrates good tolerance for various functional groups on substituted β-bromostyrenes, leading to high conversion rates. organic-chemistry.org The proposed mechanism involves the oxidative addition of the bromoalkene to a Pd(0) complex, followed by substitution with the azide and a subsequent [3+2] cycloaddition to form the triazole ring. organic-chemistry.org

Table 3: Palladium-Catalyzed Synthesis of 1H-1,2,3-Triazoles

| Reactants | Catalyst System | Solvent | Product | Reference |

|---|---|---|---|---|

| Alkenyl bromide, NaN₃ | Pd₂(dba)₃ / Xantphos | Dioxane | This compound | iosrjournals.org |

| Substituted β-bromostyrenes, NaN₃ | Pd(0) / Xantphos or dpephos | Not specified | Substituted 1H-1,2,3-triazoles | organic-chemistry.org |

Synthesis from Alkynoic Acids and Azides (Tandem Catalysis)

A one-pot, three-step tandem catalysis protocol enables the synthesis of functionalized 1,2,3-triazoles from alkynoic acids and azides. organic-chemistry.orgnih.gov This method combines a copper(I)-catalyzed decarboxylation of alkynoic acids with an in-situ formation of an azide and a subsequent 1,3-dipolar cycloaddition. organic-chemistry.org A key advantage of this process is that it avoids the need to handle gaseous or highly volatile terminal alkynes and minimizes the handling of potentially unstable azide compounds. organic-chemistry.orgorganic-chemistry.org The reaction produces 1,4-disubstituted triazoles in excellent yields and high purity, often without requiring additional purification steps. organic-chemistry.orgorganic-chemistry.org This protocol is compatible with a wide array of functional groups on both the azide and alkynoic acid substrates. organic-chemistry.org

Reaction Conditions: The reaction typically involves an aryl iodide, an alkynyl carboxylic acid, and sodium azide in a solvent mixture like DMSO and water, with a catalyst such as L-proline. iosrjournals.orgresearchgate.net

Synthesis Utilizing Acetylene (B1199291) Sources (e.g., Calcium Carbide)

Calcium carbide (CaC₂) serves as an inexpensive and convenient source of acetylene for the synthesis of 1-monosubstituted aryl 1,2,3-triazoles. organic-chemistry.orgthieme-connect.com The reaction is a copper-catalyzed 1,3-dipolar cycloaddition between aryl azides and the acetylene generated in situ from calcium carbide. thieme-connect.comthieme-connect.com This method is typically performed in a MeCN-H₂O mixture and does not require nitrogen protection. organic-chemistry.orgthieme-connect.com The reaction conditions can be optimized, with CuI and sodium ascorbate being critical for product formation. organic-chemistry.org This approach is particularly effective for aryl azides, with electron-withdrawing groups on the aryl ring leading to higher yields. organic-chemistry.org While para-substituted aryl azides react well, ortho-substituted variants show slower rates due to steric hindrance. organic-chemistry.org The method is less effective for benzyl (B1604629) and alkyl azides. organic-chemistry.org

Optimized Conditions: The ideal conditions often involve 1.3 equivalents of calcium carbide with a catalytic system of CuI/sodium ascorbate (0.3 equivalents) in a MeCN–H₂O (2:1) solvent mixture at room temperature, which can yield up to 88% of the product. organic-chemistry.org

Regioselective Synthesis of this compound Isomers

The control of regioselectivity in the synthesis of 1,2,3-triazoles is a critical aspect of their chemistry, allowing for the targeted production of either 1,4-disubstituted or 1,5-disubstituted isomers. The seminal work in this area, often termed "click chemistry," established that copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions reliably produce 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In contrast, the use of a ruthenium catalyst (RuAAC) directs the reaction to form the 1,5-disubstituted regioisomer. nih.govacs.org

Beyond these foundational methods, other catalytic systems have been developed to achieve regioselectivity:

1,4-Disubstituted Isomers : Silver-based catalysts, such as a Ag-PCy₃ complex or Ag₂O-ZnO nanoparticles, can also promote the formation of 1,4-disubstituted triazoles. rsc.orgrsc.org

1,5-Disubstituted Isomers : Lewis acids like iron(III) chloride (FeCl₃) or cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) have been employed to catalyze the 1,3-dipolar cycloaddition to selectively yield 1,5-disubstituted products. iosrjournals.orgnih.gov Similarly, reactions between aryl azides and terminal alkynes in DMSO with a base like tetraalkylammonium hydroxide (B78521) can also favor the 1,5-isomer. iosrjournals.org The reaction of nitroolefins with azides catalyzed by erbium(III) trifluoromethanesulfonate or AlCl₃ immobilized on γ-Al₂O₃ also provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. preprints.orgtandfonline.comtandfonline.com

Table 5: Catalysts for Regioselective Triazole Synthesis

| Desired Isomer | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| 1,4-Disubstituted | Copper (CuAAC) | Azide-Alkyne Cycloaddition | nih.gov |

| 1,4-Disubstituted | Silver (Ag) complexes | Azide-Alkyne Cycloaddition | rsc.org |

| 1,5-Disubstituted | Ruthenium (RuAAC) | Azide-Alkyne Cycloaddition | nih.gov |

| 1,5-Disubstituted | FeCl₃, Ce(OTf)₃, Er(OTf)₃ | Lewis Acid-Catalyzed Cycloaddition | iosrjournals.orgnih.govpreprints.org |

| 1,5-Disubstituted | AlCl₃ on γ-Al₂O₃ | Heterogeneous Catalyzed Cycloaddition | tandfonline.comtandfonline.com |

| 1,5-Disubstituted | Tetraalkylammonium hydroxide | Base-Catalyzed Cycloaddition | iosrjournals.org |

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction is a premier example of a click reaction, celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-isomer. wikipedia.orgorganic-chemistry.org The CuAAC process exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org It is tolerant of a wide variety of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12). organic-chemistry.orgacs.org

The active Cu(I) catalyst can be introduced from Cu(I) salts like cuprous bromide or iodide, or more commonly, generated in situ from a Copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov This in situ generation helps prevent oxidative homocoupling of the alkyne, which can be a side reaction. nih.gov The reaction mechanism is understood to proceed not as a concerted cycloaddition, but through a stepwise process involving copper(I) acetylide intermediates. nih.gov

Three-component reactions, where an organic halide, sodium azide, and an alkyne react in one pot, further enhance the utility of this method by avoiding the isolation of potentially unstable organic azides. acs.org The efficiency of these syntheses can be significantly improved through techniques such as microwave-assisted synthesis, which dramatically reduces reaction times. acs.org

| Entry | Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Benzyl bromide, Phenylacetylene, Sodium azide | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O (1:1), Microwave (125 °C, 10 min) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95% | acs.org |

| 2 | 1-Adamantyl bromide, Phenylacetylene, Sodium azide | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O (1:1), Microwave (125 °C, 10 min) | 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole | 94% | acs.org |

| 3 | Benzyl bromide, Ethyl propiolate, Sodium azide | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O (1:1), Microwave (75 °C, 10 min) | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 83% | acs.org |

| 4 | Benzyl bromides, Alkynes, Sodium azide | Nano Al₂O₃@PCH-Cu(II), H₂O/Ethanol (B145695) (1/1), 50 °C | Various 1,4-disubstituted 1,2,3-triazoles | Excellent | tandfonline.com |

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Complementary to the CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govcore.ac.uk This method was developed to address the need for selective access to the alternative regioisomer. core.ac.uk The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). acs.orgresearchgate.net

A key distinction of the RuAAC is its ability to catalyze cycloadditions with both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org This contrasts with the CuAAC, which is generally limited to terminal alkynes. wikipedia.org The mechanism of RuAAC is proposed to differ significantly from that of CuAAC. wikipedia.orgacs.org It is believed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product. organic-chemistry.orgacs.orgresearchgate.net This pathway, which does not involve a ruthenium acetylide intermediate, dictates the regioselectivity, with the first C-N bond forming between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. organic-chemistry.orgacs.org

Beyond ruthenium catalysis, metal-free methods have also been developed. For instance, the use of a strong base like tetraalkylammonium hydroxide or potassium tert-butoxide (t-BuOK) in DMSO can promote the formation of 1,5-diarylsubstituted 1,2,3-triazoles from aryl azides and terminal alkynes. organic-chemistry.org Additionally, multicomponent reactions involving primary amines, ketones, and azides offer a metal-free pathway to 1,5-disubstituted products. neliti.comacs.org

| Entry | Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Benzyl azide, Phenylacetylene | CpRuCl(COD), Dichloroethane (DCE), 45 °C | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 95% | nih.gov |

| 2 | 1-Azidoadamantane, Phenylacetylene | CpRuCl(PPh₃)₂, Benzene, 80 °C | 1-(1-Adamantyl)-5-phenyl-1H-1,2,3-triazole | 98% | acs.org |

| 3 | Benzyl azide, 1-Phenyl-1-propyne (internal alkyne) | Cp*RuCl(PPh₃)₂, Benzene, 80 °C | 1-Benzyl-4-methyl-5-phenyl-1H-1,2,3-triazole | 98% | acs.org |

| 4 | Phenyl azide, Phenylacetylene | t-BuOK, DMSO, Room Temp | 1,5-Diphenyl-1H-1,2,3-triazole | 94% | organic-chemistry.org |

Strategies for N2-Substituted 1,2,3-Triazoles

The synthesis of N2-substituted 1,2,3-triazoles presents a unique challenge due to the presence of three potential nucleophilic nitrogen atoms in the NH-1,2,3-triazole precursor, which can lead to mixtures of N1, N2, and N3-substituted regioisomers. scielo.brarkat-usa.org Despite this, several strategies have been developed to achieve regioselective N2-substitution. These can be broadly categorized into direct synthesis of the N2-substituted ring and post-cycloaddition functionalization of a pre-formed triazole. scielo.br

A novel direct synthesis involves the reaction of readily accessible geminal diazides with organic hydrazines. organic-chemistry.org Under mild thermolysis conditions, often with an acid catalyst like acetic acid, this method provides a range of N2-alkyl and N2-aryl-1,2,3-triazoles. organic-chemistry.org

The post-cycloaddition functionalization approach is more common and typically involves the N-arylation or N-alkylation of an existing this compound. scielo.brrsc.org Achieving high N2 selectivity in these reactions is a significant challenge. nih.gov The outcome is highly dependent on multiple factors including the catalyst, ligands, solvent, and the nature of the electrophile. scielo.br Palladium catalysis has emerged as a powerful tool for highly N2-selective arylation. The use of palladium catalysts with sterically hindered phosphine (B1218219) ligands, such as Me₄tBuXPhos, can lead to excellent selectivity for the N2 regioisomer when reacting 1,2,3-triazoles with aryl halides and triflates. scielo.brnih.gov This method is effective for 4,5-unsubstituted and 4-substituted 1,2,3-triazoles. nih.gov Copper-catalyzed N-arylation reactions have also been studied, with ligands like amino acids showing promise in directing selectivity towards the N2 position. scielo.br

| Entry | Strategy | Reactants | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| 1 | Direct Synthesis | Geminal diazides, Organic hydrazines | Acetic acid, Na₂SO₄, THF, 60 °C | Regioselective for N2 | organic-chemistry.org |

| 2 | Post-Cycloaddition Arylation | 4-Phenyl-1,2,3-triazole, Bromobenzene | Pd₂(dba)₃, Me₄tBuXPhos ligand, NaOtBu, Toluene | 98% N2-selectivity (N2:N1 = >98:2) | nih.gov |

| 3 | Post-Cycloaddition Arylation | 1,2,3-triazole, 4-Chlorobromobenzene | Pd₂(dba)₃, Me₄tBuXPhos ligand, NaOtBu, Toluene | 99% N2-selectivity (N2:N1 = 99:1) | nih.gov |

| 4 | Post-Cycloaddition Arylation | 4-Phenyl-1,2,3-triazole, Aryl Iodide | CuI, L-proline, K₂CO₃, DMSO | Variable N2/N1 selectivity | scielo.br |

Post-Cycloaddition Functionalization of this compound Skeletons

The functionalization of the 1,2,3-triazole ring after its initial construction, often termed "post-click" functionalization, is a powerful strategy for creating molecular diversity and accessing complex, multi-substituted triazoles. acs.orgnih.govresearchgate.net This approach leverages the robust nature of the triazole ring and allows for the late-stage introduction of various functional groups onto the carbon skeleton, typically at the C5 position. ehu.esmdpi.com

Direct C-H functionalization has become a prominent technique in this area, offering an atom-economical way to form new C-C and C-X bonds without the need for pre-functionalized substrates like halotriazoles. sioc-journal.cnmdpi.com In many cases, the triazole ring itself can act as a directing group to guide a metal catalyst to a specific C-H bond. ehu.es

Palladium-catalyzed direct arylation is a highly effective method for the C5-functionalization of 1,4-disubstituted and N-monosubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgnih.gov This transformation allows for the regioselective introduction of aryl groups at the C5 position, providing a straightforward route to 1,4,5-trisubstituted triazoles from readily available "click" products. nih.gov Experimental and computational studies suggest this transformation proceeds through an electrophilic pathway. acs.org The arylation at the C4 position of a 1,5-disubstituted triazole is significantly more sluggish, highlighting the high regioselectivity of this method for the C5 position. acs.org

In addition to functionalizing the triazole ring itself, the triazole can serve as a directing group for C-H functionalization on an attached substituent. For example, the Ackermann group demonstrated that using a ruthenium catalyst, a 1-aryl-1,2,3-triazole can undergo selective C-H arylation on the ortho-position of the aryl ring, rather than on the C5-position of the triazole ring, showcasing the versatility of the triazole as a modular directing group. ehu.es

| Entry | Substrate | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Bromobenzene | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 150 °C | C5-Arylation | 81% | acs.orgnih.gov |

| 2 | 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | 4-Bromoanisole | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 150 °C | C5-Arylation | 72% | acs.orgnih.gov |

| 3 | 1-Phenyl-1H-1,2,3-triazole | 4-Bromobenzonitrile | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 150 °C | C5-Arylation | 65% | acs.orgnih.gov |

| 4 | 1,4-Diphenyl-1H-1,2,3-triazole | Iodobenzene | Pd(OAc)₂, AgOAc, TFA, 110 °C | C5-Arylation | 86% | ehu.es |

Medicinal Chemistry and Pharmacological Applications of 1h 1,2,3 Triazole Derivatives

1H-1,2,3-Triazole as a Pharmacophore System

The 1,2,3-triazole ring is recognized as an important pharmacophore due to its distinctive structural properties, synthetic flexibility, and pharmacological potential tandfonline.comnih.govresearchgate.net. Its ready availability, often via "click chemistry," facilitates the creation of diverse compound libraries for drug discovery efforts tandfonline.comresearchgate.net. The presence of three nitrogen atoms within the ring enables it to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets such as enzymes and receptors acs.orgresearchgate.netmdpi.com. Furthermore, 1,2,3-triazoles exhibit notable stability against both chemical and metabolic degradation, contributing to their utility in drug design acs.orgnih.govnih.gov.

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a widely adopted strategy in medicinal chemistry aimed at modifying active molecules to enhance their physicochemical properties, potency, selectivity, and metabolic stability nih.govunimore.itdrughunter.com. The 1,2,3-triazole ring is a prominent bioisostere, capable of mimicking various functional groups due to its inherent polarity, rigidity, and capacity to act as both hydrogen bond donors (HBD) and acceptors (HBA) unimore.iteurekaselect.com.

A common application of 1,2,3-triazole as a bioisostere involves the replacement of amide bonds. Specifically, 1,4-disubstituted 1,2,3-triazoles can effectively mimic the trans configuration of an amide bond. This is attributed to the C-4 atom's ability to act as an electrophilic site, the C-H bond as an HBD, and the lone pair of electrons on N-3 as an HBA, facilitating favorable overlap with amide-binding moieties unimore.itmdpi.com. This bioisosteric relationship is particularly valuable in peptide science, where replacing amide bonds with 1,2,3-triazole units can lead to peptidomimetics with improved bioavailability and resistance to enzymatic degradation mdpi.com. Beyond amides, 1,2,3-triazoles have also served as bioisosteres for ester bonds, as seen in derivatives of antitubulin compounds like steganacin (B1217048) and podophyllotoxin, and can mimic other heterocyclic rings such as 1,2,4-triazole (B32235) nih.govunimore.it. While promising, some studies suggest that the use of 1,2,3-triazole as an amide bioisostere requires further experimental validation, particularly regarding its metabolic stability and potential as a CYP inhibitor tandfonline.com.

Role as a Biological Linker in Hybrids and Conjugates

The utility of the 1,2,3-triazole ring extends to its function as a stable and rigid biological linker in the construction of hybrid molecules and conjugates tandfonline.comnih.govnih.govtandfonline.com. This "linker" property is predominantly leveraged through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and selective "click chemistry" reaction that readily forms the 1,2,3-triazole moiety nih.govresearchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.nettandfonline.comresearchgate.netencyclopedia.pub. The robustness and biocompatibility of this reaction make it ideal for assembling complex molecular entities with diverse functionalities nih.gov.

Hybrid compounds incorporating a 1,2,3-triazole linker have been extensively investigated for various biological targets, including anticancer, antimicrobial, antiviral, and antidiabetic agents nih.govtandfonline.commdpi.com. These hybrids are often considered lead compounds due to their potential to exert dual or multiple mechanisms of action nih.govresearchgate.net. For example, 1,2,3-triazole-linked dehydroacetic acid-chalcone derivatives have demonstrated potent antimicrobial activity nih.gov. The triazole linker also provides a versatile means to connect peptides to other functional groups, facilitating the development of sophisticated drug candidates mdpi.com.

Influence on Drug Bioavailability and Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critically influenced by its physicochemical properties, with lipophilicity being a key determinant of bioavailability mdpi.com. The 1,2,3-triazole motif plays a significant role in modulating these properties.

A notable advantage of 1,2,3-triazoles is their high stability against metabolic degradation, a feature that distinguishes them from many other heterocyclic compounds and contributes to improved drug-like properties acs.orgnih.govmdpi.com. Their capacity to form hydrogen bonds and their strong dipole moments enable favorable interactions with biological targets and can enhance water solubility, thereby potentially increasing bioavailability acs.orgmdpi.com. In silico analyses of various 1,2,3-triazole derivatives have frequently indicated favorable ADME profiles, particularly concerning absorption characteristics mdpi.com. A specific example is a 1-phenyl-4-benzoyl-1H-1,2,3-triazole derivative (compound 14n), which demonstrated a promising pharmacokinetic profile with an oral bioavailability of 71.8% in preliminary studies, highlighting the potential of this scaffold to yield orally active drug candidates acs.org.

Anticancer and Antiproliferative Activities of this compound Derivatives

The this compound scaffold has garnered significant attention in oncology due to the potent anticancer and antiproliferative activities exhibited by its derivatives tandfonline.comresearchgate.neteurekaselect.commdpi.commdpi.comnih.govmdpi.comresearchgate.net. These compounds are considered attractive candidates for the development of novel anticancer agents, offering potential solutions to challenges such as drug resistance and toxicity associated with existing therapies researchgate.netnih.gov.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, A549, HT29)

Numerous 1,2,3-triazole derivatives have demonstrated significant inhibitory effects against a wide range of human cancer cell lines, including breast (MCF-7), colon (HCT-116, HT29), liver (HepG2), and lung (A549) cancers. Detailed research findings illustrate their efficacy:

Table 1: Antiproliferative Activity of Selected 1,2,3-Triazole Derivatives against Various Cancer Cell Lines

| Compound Class / Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2′-ethoxy-4′-fluoro-[1,1′-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazole (Compound 34) | MCF-7 | 1.69 | nih.gov |

| Andrographolide-based triazole derivatives (e.g., 9, 14, 16, 17) | MCF-7 | Improved activity vs. parental | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate (Compound 6) | MCF-7 | <10 | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate (Compound 7) | MCF-7 | <10 | mdpi.com |

| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66 | nih.gov |

| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 | 2.85 | nih.gov |

| 1,2,3-Triazole-isonicotinate derivative (Compound 13) | MCF-7 | Potent cytotoxicity | tandfonline.com |

| Quinazoline derivative (Compound 10g) | MCF-7 | 0.15 | rsc.org |

| Quinazoline derivative (Compound 11a) | MCF-7 | 0.18 | rsc.org |

| Andrographolide derivatives | HCT-116 | 1.2 - 4.8 | mdpi.com |

| Ciprofloxacin-chalcone (Compound 4j) | HCT-116 | 2.53 | nih.gov |

| 1,2,3-Triazole-isonicotinate derivatives | HCT-116 | Superior to doxorubicin | tandfonline.com |

| Quinazoline derivative (Compound 4f) | HCT-116 | 4.83 | rsc.org |

| 1,2,3-Triazole-amino acid conjugate (Compound 6) | HepG2 | <10 | mdpi.com |

| 1,2,3-Triazole-amino acid conjugate (Compound 7) | HepG2 | <10 (more selective) | mdpi.com |

| Coumarin-triazole hybrid (LaSOM 186) | HepG2 | 87.62 | nih.gov |

| Coumarin-triazole hybrid (LaSOM 185) | HepG2 | 88.29 | nih.gov |

| Quinazoline derivative (Compound 10g) | HepG2 | 0.12 | rsc.org |

| Quinazoline derivative (Compound 11a) | HepG2 | 0.09 | rsc.org |

| Capsaicin-based triazole derivative (Compound 18f) | A549 | 2.91 | acs.orgresearchgate.net |

| Coumarin derivative (Compound 4a) | A549 | 2.97 | nih.gov |

| Coumarin derivative (Compound 4b) | A549 | 4.78 | nih.gov |

| Epipodophyllotoxin-galactose hybrid (Compound 23a) | A549 | 4.07 | nih.gov |

| Epipodophyllotoxin-galactose hybrid (Compound 23b) | A549 | 1.52 | nih.gov |

| Chalcone (B49325) derivative (Compound 7a) | A549 | 8.67 | nih.gov |

| Chalcone derivative (Compound 7c) | A549 | 9.74 | nih.gov |

| 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7-methoxycoumarin (Compound 23) | A549 | 0.52 | frontiersin.org |

| Bis-epipodophyllotoxin-glucose hybrid (Compound 25) | A549 | 0.89 | frontiersin.org |

| Ciprofloxacin-chalcone (Compounds 4a-j) | HT29 | 8.67 - 62.47 | nih.gov |

| Quinazoline derivatives | HT29 | Notable activity | rsc.org |

Mechanism of Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer efficacy of 1,2,3-triazole derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells, leading to inhibition of growth, induction of programmed cell death (apoptosis), and modulation of enzymatic activities researchgate.netresearchgate.netnih.gov.

Apoptosis Induction and Cell Cycle Arrest: Many 1,2,3-triazole-containing compounds exert their antiproliferative effects by inducing apoptosis and arresting the cell cycle. For instance, an andrographolide-based triazole derivative (Compound 12) was shown to induce G2/M cell cycle arrest and apoptosis in PANC-1 cells in a concentration-dependent manner mdpi.com. Similarly, coumarin-triazole hybrids, such as LaSOM 186, have been observed to cause cell death through apoptosis induction nih.gov. A 1,2,3-triazole-isonicotinate derivative (Compound 13) demonstrated a strong capacity to induce apoptosis and halt the cell cycle in MCF-7 cells tandfonline.com. Other examples include 1,2,3-triazole–containing pyrimidine/quinazolinone/nucleoside derivatives and chalcone derivatives, which also contribute to apoptosis nih.govnih.gov. A phosphonate (B1237965) 1,2,3-triazole derivative was found to induce apoptosis independently of Caspase-3 and increase mitochondrial membrane potential in HT-1080 cells researchgate.net. Capsaicin-based triazole derivative 18f induces cell cycle arrest at the S-phase researchgate.net.

Enzyme Inhibition: A significant mechanism of action for 1,2,3-triazole derivatives involves the inhibition of various enzymes crucial for cancer cell survival and proliferation. These targets include aromatase, various kinases, poly(ADP-ribose) polymerase 1 (PARP-1), tubulin, carbonic anhydrases (CAs), indoleamine 2,3-dioxygenase 1 (IDO1), and epidermal growth factor receptor (EGFR) tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov. Compound 13, an isonicotinate (B8489971) derivative, notably exhibited significant inhibitory activity against EGFR tandfonline.com. Some 1,2,3-triazole derivatives have been shown to inhibit topoisomerase II, leading to DNA damage nih.govnih.gov. Furthermore, certain derivatives can inhibit receptor tyrosine kinases such as VEGFR-2, Tie-2, and EphB4, which are involved in angiogenesis and cell signaling nih.govrsc.org. Aldo–keto reductase 1C3 (AKR1C3) has also been identified as a plausible target for some 1,2,3-triazole derivatives nih.gov. Molecular docking studies have further revealed that some coumarin-1,2,3-triazole hybrids can target estrogen receptor-α rsc.org.

Table 2: Mechanisms of Action of 1,2,3-Triazole Derivatives in Anticancer Activity

| Mechanism of Action | Examples of Compounds / Targets | Reference |

| Apoptosis Induction | Andrographolide derivative (Compound 12), Coumarin-triazole hybrids (LaSOM 186), 1,2,3-Triazole-isonicotinate derivative (Compound 13), 1,2,3-Triazole-containing pyrimidine/quinazolinone/nucleoside derivatives, 1,2,3-Triazole-containing chalcone derivatives, Phosphonate 1,2,3-triazole derivative | mdpi.comtandfonline.comnih.govresearchgate.netnih.govnih.gov |

| Cell Cycle Arrest | Andrographolide derivative (Compound 12) (G2/M), 1,2,3-Triazole-isonicotinate derivative (Compound 13), Capsaicin-based triazole derivative (Compound 18f) (S-phase), Epipodophyllotoxin-galactose hybrids (G2/M) | mdpi.comtandfonline.comnih.govresearchgate.net |

| Enzyme Inhibition | Aromatase, Kinases (general), PARP-1, Tubulin, Carbonic Anhydrases (CAs), Indoleamine 2,3-dioxygenase 1 (IDO1), Epidermal Growth Factor Receptor (EGFR) (Compound 13), Topoisomerase I & II (Ciprofloxacin-chalcones), VEGFR-2, Tie-2, EphB4, Aldo–keto reductase 1C3 (AKR1C3), Estrogen receptor-α | tandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.govresearchgate.netnih.govrsc.orgnih.govrsc.org |

Materials Science and Industrial Applications of 1h 1,2,3 Triazole Derivatives

Catalysis and Ligand Design

1H-1,2,3-Triazole as Ligands in Catalytic Systems

This compound and its derivatives have emerged as prominent ligands in catalytic systems, a role significantly amplified by the advent of click chemistry uq.edu.auresearchgate.net. Their efficacy as ligands stems from the ability of the electron lone pairs on the N2 and N3 atoms of the triazole ring to coordinate with metal ions, thereby acting as stabilizing ligands or metal sensors uq.edu.au. While the increased electron density at N3 generally leads to more stable metal-N3 complexes, certain catalytic applications have shown N2-bound complexes to be more efficient uq.edu.au.

Research findings highlight their application in various catalytic transformations:

Copper-mediated Click Reactions: Triazole-based ligands, such as tbta ligands, are known to significantly enhance the rate of copper-mediated azide-alkyne cycloaddition (CuAAC) reactions. This enhancement is attributed to the formation of a protective capsule around the copper species, facilitating the catalytic cycle uq.edu.au.

Palladium Catalysis: The 1,2,3-triazole unit functions as a robust linker and a palladium (Pd)-chelator in Pd-catalyzed reactions, stabilizing catalytic sites. This property has been exploited in the design of effective Pd-catalysts for carbonylation and carbon-carbon bond formation reactions rsc.orgorganic-chemistry.org.

Ruthenium and Iridium Catalysis: Ruthenium (Ru) catalysts incorporating 1,2,3-triazoles have been developed for the oxidation of primary and secondary alcohols and the hydrogenation of ketones uq.edu.au. Similarly, iridium (Ir) complexes featuring triazolylidene ligands have demonstrated high efficiency in the catalytic oxidation of water to produce O2 uq.edu.au.

Triazolylidene Ligands: Triazole-derived N-heterocyclic carbenes (triazolylidenes, trz) are recognized as strong donors and versatile ligands for transition metals, including first-row transition metals. Their coordination leads to complexes with attractive photochemical properties and significant catalytic activity, with some achieving state-of-the-art performance in various transformations rsc.orgnih.gov.

Transition Metal Complexes with this compound Ligands

The 1,2,3-triazole moiety's capacity for multiple coordination modes with transition metals makes it a valuable component in the synthesis of diverse metal complexes researchgate.net. These complexes find applications in various areas, from catalysis to materials science.

The coordination behavior of this compound with different metals is influenced by the electronic properties of the triazole ring. The electron lone pairs on the N2 and N3 atoms facilitate the formation of stable metal complexes uq.edu.auscielo.org.mx. Studies have shown that the N2 atom can coordinate to metals, and in some cases, N2-bound complexes exhibit higher catalytic efficiency compared to their N3-coordinated counterparts uq.edu.au.

Notable examples of transition metal complexes with this compound ligands include:

Rhenium (Re) Complexes: Rhenium complexes incorporating triazolylquinoxaline-based ligands have been synthesized and explored for their unique properties rsc.org.

Palladium, Nickel, and Gold Complexes: P,N,N pincer-type ligands that feature a 1,2,3-triazole unit have been successfully employed in the preparation of palladium, nickel, and gold complexes wvu.edu.

Ruthenium(II) Complexes: New ruthenium(II) complexes with triazole-based ligands have been synthesized, demonstrating air, water, and thermal stability. These complexes exhibit high activity as homogeneous catalysts for the hydrogenation of C=O bonds, selectively yielding alcohols scielo.org.mx.

Cobalt(II) and Nickel(II) Complexes: Mixed-ligand complexes of cobalt(II) and nickel(II) with 1,2,3-triazole and thiocyanate (B1210189) ligands have been reported. These complexes show enhanced antimicrobial activity upon metal complexation, highlighting the impact of the 1,2,3-triazole ligand on biological properties nih.gov.

Silver (Ag) and Gold (Au) Complexes: Silver(I) and gold(I) complexes featuring mesoionic carbenes of the 1,2,3-triazole-5-ylidene type have been investigated for their potential applications nih.gov.

Co, Ni, and Zn Complexes with PTMP: Complexes involving transition metals (Co, Ni, Zn) and 2-[(4-phenyl-1,2,3-triazole)methyl]pyridine (PTMP) as a ligand show coordination via the N-py atom of the pyridine (B92270) and the N2 atom of the 1,2,3-triazole unit. This chelating effect contributes to the enhanced coordination ability of the N2 atom, leading to the formation of stable six-membered chelating rings researchgate.net.

Catalytic Reduction Applications

This compound derivatives play a crucial role in various catalytic reduction processes, demonstrating their utility in synthetic organic chemistry and environmental applications.

Key catalytic reduction applications include:

Hydrogenation of Ketones and Aldehydes: Ruthenium(II) complexes incorporating triazole-based ligands serve as highly active catalysts for the homogeneous transfer hydrogenation of C=O bonds. These systems efficiently convert ketones and aldehydes into their corresponding alcohols, utilizing ethanol (B145695) as a hydrogen donor and solvent. The reactions proceed under relatively mild conditions and accommodate a broad range of substrates scielo.org.mx.

Regioselective Reduction of Esters: The reduction of 1-substituted 1,2,3-triazole 4,5-diesters using sodium borohydride (B1222165) (NaBH4) exhibits regioselectivity, with the C(5) ester groups showing greater reactivity compared to the C(4) ester groups. The efficiency and rate of this reduction are influenced by the N(1)-substituent and the presence of a β-hydroxyl group on the N(1)-substituent mdpi.comresearchgate.net. This regioselectivity is attributed to the lower electron densities at the C(5) and the C(5) ester carbonyl carbon of the 1,2,3-triazole ring, which can be further reduced by intramolecular hydrogen bonding researchgate.net.

Table 1: Regioselective Reduction of this compound Diesters

| Substrate Type | Reducing Agent | Observed Regioselectivity | Influencing Factors |

| 1-substituted 1,2,3-triazole 4,5-diesters | Sodium borohydride (NaBH4) | C(5) ester more reactive than C(4) ester mdpi.comresearchgate.net | N(1)-substituent, presence of β-hydroxyl group on N(1)-substituent mdpi.comresearchgate.net |

Electrocatalytic Reduction of CO2 and O2: Metal triazole complexes have been designed for electrocatalytic reduction of small molecules such as carbon dioxide (CO2) and oxygen (O2). For example, a silver (Ag) triazole catalyst has demonstrated the ability to electrocatalytically reduce CO2, leading to the production of carbon monoxide (CO) and formic acid (HCOOH) frontiersin.org.

Agrochemical Applications

This compound compounds and their derivatives hold significant importance in the agrochemical industry, finding widespread use in various agricultural applications mdpi.comresearchgate.netnih.govirjrr.comfrontiersin.org. The inherent stability of the triazole ring under diverse chemical conditions, including redox reactions, acid-base hydrolysis, moisture, illumination, and biological environments, makes them highly valuable as precursors and active components in agrochemical formulations tandfonline.com.

Pesticides and Herbicides

The this compound moiety is a crucial structural component in a range of pesticides, encompassing fungicides, herbicides, and insecticides mdpi.comwikipedia.orgresearchgate.nettandfonline.comontosight.ai.

Fungicides: The 1,2,3-triazole ring is a common feature in many commercially important fungicides mdpi.comnih.govwikipedia.orgresearchgate.net. These triazole pesticides are organic nitrogen-containing heterocyclic compounds that incorporate the 1,2,3-triazole ring mdpi.comnih.govresearchgate.net.

Oleanane-Type Triterpene Conjugates: Oleanane-type triterpene conjugates containing this compound fragments have exhibited notable fungicidal activity. For instance, specific derivatives such as compounds 1e, 1f, 1g, 2e, 2f, and 2g demonstrated significant antifungal effects, exceeding 83% inhibition against Sclerotinia sclerotiorum mdpi.comnih.govresearchgate.net.

8-Hydroxyquinoline (B1678124) Derivatives: Novel 1,2,3-triazole derivatives of 8-hydroxyquinoline have shown promising and selective antifungal activity against a panel of fungal species. For example, 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (compound 12) and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (compound 16) exhibited minimum inhibitory concentration (MIC) values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes nih.gov. Compound 12 was fungicidal against Candida guilliermondii at all tested concentrations at 6 hours nih.gov.

Phenylhydrazone Derivatives: A series of 1,2,3-triazole phenylhydrazone derivatives have been designed and synthesized as antifungal agents. Compound 5p, for instance, displayed significant anti-phytopathogenic activity against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici, with EC50 values of 0.18, 2.28, 1.01, and 1.85 µg mL−1, respectively rsc.org.

Table 2: Antifungal Activity of Select this compound Derivatives

| Compound Class | Target Fungi / Organism | Key Findings / Activity | Source |

| Oleanane-type triterpene conjugates (e.g., 1e, 1f, 1g, 2e, 2f, 2g) | Sclerotinia sclerotiorum | Antifungal effects above 83% inhibition mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| 8-Hydroxyquinoline derivatives (e.g., Compound 12, Compound 16) | Yeast, Dermatophytes (Microsporum canis, Candida guilliermondii) | MIC values: 1-16 µg/ml (yeast), 2-4 µg/ml (dermatophytes); Compound 12 fungicidal against C. guilliermondii at 6h nih.gov | nih.gov |

| Phenylhydrazone derivatives (e.g., Compound 5p) | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici | EC50 values: 0.18, 2.28, 1.01, and 1.85 µg mL−1 respectively rsc.org | rsc.org |

Herbicides and Insecticides: The this compound moiety is also incorporated into various pesticides designed to control weeds (herbicides) and insects (insecticides) mdpi.comtandfonline.comontosight.ai.

For example, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole, a synthetic molecule, contains a 2,6-dichlorophenoxy moiety, a structural feature often found in herbicides and pesticides, suggesting its potential activity against specific pests or weeds ontosight.ai.

Furthermore, novel N-pyridylpyrazole derivatives containing 1,2,3-triazole moieties have been developed, demonstrating insecticidal activities. Compound Ib, for instance, displayed 100% larvicidal activity against the oriental armyworm (Mythimna separata) at a concentration of 10 mg/L jst.go.jp.

Computational and Spectroscopic Studies of 1h 1,2,3 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for investigating the electronic structure, stability, and reactivity of chemical compounds like 1H-1,2,3-triazole. These computational methods provide insights that complement experimental observations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to study the electronic structure of molecules. For this compound and its derivatives, DFT calculations are frequently performed to determine optimized geometries, electronic density, and various quantum chemical characteristics irjweb.com. Common functionals and basis sets utilized in these studies include B3LYP with basis sets such as 6-311++G(d,p) nih.govresearchgate.net, 6-311G(d,p) acs.org, 6-31+G(d,p) nih.govnih.gov, 6-31+G* researchgate.net, and 6-31+G(d) mdpi.com.

DFT studies enable the virtual identification of properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are crucial for understanding chemical phenomena irjweb.com. Additionally, DFT is used to analyze the molecular electrostatic potential (MEP), Mulliken charges, and Fukui and Parr functions to locate reactive electrophilic and nucleophilic centers within the molecule irjweb.comresearchgate.net. Beyond electronic properties, DFT calculations are also applied to predict spectroscopic parameters, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can then be compared with experimental data for validation researchgate.netbohrium.comdergipark.org.tr. Time-dependent DFT (TD-DFT) calculations are also performed to simulate UV-Vis absorption spectra and explore light absorption potential nih.govresearchgate.net.

HOMO and LUMO Orbital Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals (FMOs) that are critical for understanding a molecule's electronic characteristics, kinetic stability, and reactivity mdpi.com. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is inversely related to a molecule's kinetic stability and directly influences its ability to undergo electron transfer mdpi.com. A smaller HOMO-LUMO energy gap often indicates a higher reactivity and potential for charge transfer interactions irjweb.com.

While specific values for the unsubstituted this compound are less commonly reported directly in the context of HOMO/LUMO energies in general literature searches, studies on triazole derivatives provide illustrative examples. For instance, a computational study on a triazole derivative reported a HOMO energy of -4.6885 eV, a LUMO energy of -2.1660 eV, and a HOMO-LUMO energy gap of -2.5224 eV irjweb.com. These values highlight the typical range and significance of such calculations in understanding the electronic behavior of triazole-containing compounds.

Dipole Moment Calculations